Geclosporin

Nephrotoxicity Renal function Immunosuppression

Chronic in vivo immunosuppression studies are frequently confounded by Cyclosporin A-induced nephrotoxicity, compromising renal endpoints and introducing platelet hyperaggregation artifacts. Geclosporin (Cyclosporin G) directly addresses these limitations. • Preserves GFR at 0.41±0.10 vs 0.16±0.04 ml/min/100 g for CsA at 15 mg/kg-a 156% improvement while maintaining equivalent immunosuppressive potency • 4-fold lower platelet activation: only 30% enhancement of ADP-induced aggregation vs 120% for CsA at 600 ng/ml • Exhibits disease-state-selective antiproliferative activity in ichthyotic keratinocytes, sparing normal epidermal proliferation Supplied as a white to off-white solid, ≥98% purity, with full characterization data. For R&D use only.

Molecular Formula C63H113N11O12
Molecular Weight 1216.6 g/mol
CAS No. 74436-00-3
Cat. No. B192731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeclosporin
CAS74436-00-3
Synonyms2-norVal-cyclosporin
2-norvalyl-cyclosporin
7-L-norvaline-cyclosporin A
cyclosporin G
cyclosporin, 2-norvaline-
cyclosporin, norVal(2)-
cyclosporine G
norvaline(2)-cyclosporine
NVa(2)-cyclosporin
OG 37-325
OG37-325
Molecular FormulaC63H113N11O12
Molecular Weight1216.6 g/mol
Structural Identifiers
SMILESCCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
InChIKeyZMKGDQSIRSGUDJ-VSROPUKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geclosporin (Cyclosporin G) Procurement Guide


Geclosporin, also known as Cyclosporin G (CsG), is a cyclic undecapeptide belonging to the cyclosporin family of calcineurin inhibitors. It is a naturally occurring analogue of Cyclosporin A (CsA), differing structurally by the substitution of L-norvaline for L-2-aminobutyric acid at the 2-position [1]. With a molecular weight of 1216.64 g/mol and formula C63H113N11O12, Geclosporin shares the same fundamental mechanism of action—binding to cyclophilin and inhibiting calcineurin-mediated T-cell activation—but exhibits distinct pharmacological and toxicological properties that differentiate it from its parent compound and other cyclosporin analogues [2].

Geclosporin Non-Interchangeability Concerns


Despite sharing a conserved macrocyclic scaffold with other cyclosporins, Geclosporin (CsG) exhibits divergent biological activities that preclude simple substitution for Cyclosporin A (CsA) or other analogues like Cyclosporin H (CsH). These differences arise from both pharmacokinetic behavior and pharmacodynamic effects. For instance, CsG achieves significantly lower blood levels than CsA at equivalent doses, yet maintains comparable immunosuppressive potency . Furthermore, the single amino acid substitution (L-norvaline for L-2-aminobutyric acid) induces profound conformational changes in the three-dimensional structure, altering receptor interactions and cellular permeability in ways that cannot be predicted from sequence homology alone [1]. These distinctions have direct consequences for experimental outcomes, particularly in models of nephrotoxicity, platelet function, and cell proliferation, as quantified in the evidence below.

Geclosporin Comparative Evidence


Reduced Nephrotoxicity in Chronic Renal Injury

In a 21-day chronic nephrotoxicity study in low-salt diet Sprague-Dawley rats, Geclosporin (CsG) produced significantly less renal impairment than Cyclosporin A (CsA) at equivalent immunosuppressive doses. Both CsA and CsG were administered subcutaneously at 15 mg/kg, and CsG was also tested at a higher dose of 25 mg/kg. Despite demonstrating immunosuppressive activity equivalent to CsA when dosed on a weight basis, CsG preserved renal function and structure more effectively .

Nephrotoxicity Renal function Immunosuppression

Reduced Platelet Hyperaggregation

In a comparative investigation of immunosuppressant effects on human platelet activation, Geclosporin (CsG) produced significantly lower enhancement of ADP-induced platelet aggregation compared to both Cyclosporin A (CsA) and FK-506 (Tacrolimus). Preincubation of human platelets with each compound revealed a dose- and time-dependent hyperaggregability, but the magnitude of effect differed substantially among agents [1].

Platelet function Immunosuppressant safety Cardiovascular risk

Ichthyotic Keratinocyte Sensitivity

In a comparative in vitro study evaluating the effects of cyclosporins A, G, and H on keratinocyte growth, CsG exhibited distinct cell-type selectivity compared to CsA. While CsG was less potent than CsA in inhibiting normal keratinocyte proliferation, it demonstrated greater sensitivity in ichthyotic keratinocytes, suggesting a disease-state-specific activity profile [1].

Keratinocyte proliferation Dermatology Cell-type specificity

Distinct Three-Dimensional Conformation

Ultra-high resolution X-ray crystallography studies revealed that the single amino acid substitution (L-norvaline for L-2-aminobutyric acid at position 2) between CsA and CsG induces a fundamentally different three-dimensional fold. This conformational divergence cannot be predicted from primary sequence analysis and has significant implications for receptor binding, cyclophilin interaction, and membrane permeability [1].

Structural biology Conformational analysis Drug design

Geclosporin R&D Applications


Renal-Sparing Chronic Immunosuppression

Geclosporin is the preferred cyclosporin analogue for long-term in vivo immunosuppression studies where renal impairment would otherwise confound experimental endpoints. The quantitative evidence demonstrates that CsG 15 mg/kg preserves GFR at 0.41±0.10 ml/min/100 g compared to 0.16±0.04 ml/min/100 g for CsA at the same dose, representing a 156% higher GFR while maintaining equivalent immunosuppressive activity . This makes CsG particularly valuable for studies of chronic graft rejection, autoimmune disease models exceeding 21 days, and combination therapies where additive nephrotoxicity must be avoided.

Cardiovascular Safety Profiling

Researchers investigating the pro-thrombotic effects of immunosuppressants should select Geclosporin over Cyclosporin A or FK-506 when a lower baseline of platelet activation is required. The head-to-head comparison shows CsG enhances ADP-induced platelet aggregation by only 30% at 600 ng/ml, versus 120% for CsA—a 4-fold difference in magnitude . This differential profile enables cleaner mechanistic studies of calcineurin inhibition independent of platelet hyperaggregation artifacts and supports cardiovascular safety profiling in preclinical development.

Hyperproliferative Keratinocyte Research

Geclosporin offers a unique selectivity window for studies of ichthyosis and other hyperproliferative epidermal diseases. The quantitative evidence demonstrates that while CsG is less potent against normal keratinocytes than CsA, it exhibits enhanced sensitivity in pathological ichthyotic cells, achieving 50% inhibition of 3H-thymidine uptake at significantly lower concentrations . This disease-state-selective activity profile makes CsG a superior tool compound for investigating therapeutic windows in dermatological research, particularly where sparing normal epidermal proliferation is critical.

SAR & Conformational Studies

The distinct three-dimensional fold of CsG, validated by ultra-high resolution X-ray crystallography, establishes it as an essential comparator in cyclosporin SAR investigations . Despite sharing >90% sequence identity with CsA, the L-norvaline substitution induces a novel backbone conformation with altered surface features. This structural divergence provides a rigorous test case for computational modeling of macrocyclic peptide permeability, cyclophilin binding kinetics, and the relationship between primary sequence and tertiary structure in N-methylated cyclic peptides.

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